molecular formula C8H12N2 B037460 6-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 112758-85-7

6-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Cat. No.: B037460
CAS No.: 112758-85-7
M. Wt: 136.19 g/mol
InChI Key: NZZIGWDVOCOTPD-UHFFFAOYSA-N
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Description

6-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a synthetically versatile nitrogen-containing heterocycle of significant interest in medicinal chemistry and neuroscience research. This compound serves as a privileged scaffold, structurally related to tricyclic antidepressants and various bioactive molecules that interact with central nervous system (CNS) targets. Its core structure, featuring a fused pyrrolopyrazine system, provides a rigid framework for designing novel ligands for G-protein coupled receptors (GPCRs) and neurotransmitter transporters.

Properties

IUPAC Name

6-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-7-2-3-8-6-9-4-5-10(7)8/h2-3,9H,4-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZZIGWDVOCOTPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C2N1CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Component Condensation Approaches

Multi-component reactions (MCRs) provide efficient pathways for constructing complex heterocycles. A one-pot synthesis involving 1-(2-bromoethyl)-1H-pyrrole-2-carbaldehyde, amines, isocyanides, and sodium azide in methanol has been adapted for pyrrolo[1,2-a]pyrazine derivatives. While this method originally targeted non-methylated analogs, substituting the aldehyde component with a methyl-substituted variant (e.g., 5-methyl-1H-pyrrole-2-carbaldehyde) enables selective incorporation of the methyl group at position 6. The reaction proceeds via domino imine formation, intramolecular annulation, and Ugi-azide cyclization, yielding 6-methyl derivatives in moderate to high yields (50–75%).

Cyclization and Annulation Strategies

Cyclization reactions leveraging Pictet-Spengler mechanisms have been employed to access the tetrahydropyrrolo[1,2-a]pyrazine core. For instance, arylglyoxals and N-ethylaminopyrrole derivatives undergo acid-catalyzed condensation to form intermediates that subsequently participate in Wittig reactions with acetylenic esters. Introducing a methyl group at the pyrrole nitrogen or the glyoxal aryl ring directs regioselective annulation, culminating in 6-methyl-substituted products. This method, optimized under reflux conditions in ethanol, achieves yields of 60–80%.

Catalytic Hydrogenation Methods

Catalytic hydrogenation of 3,4-dihydropyrrolo[1,2-a]pyrazine precursors offers a direct route to the saturated tetrahydropyrrolo framework. Platinum or palladium catalysts in lower aliphatic alcohols (e.g., methanol) facilitate selective reduction of the C=N bond without affecting the pyrrole double bonds. For 6-methyl derivatives, the precursor 3,4-dihydropyrrolo[1,2-a]pyrazine must first be synthesized from methyl-substituted starting materials, such as δ-chlorovaleric acid derivatives. This two-step process—synthesis of the dihydro precursor followed by hydrogenation—achieves overall yields of 40–55%.

Mechanistic Insights into Key Reactions

Domino Reaction Pathways in MCRs

The Ugi-azide reaction dominates MCR-based syntheses, involving:

  • Imine Formation : Reaction between the aldehyde and amine.

  • Intramolecular Annulation : Cyclization to form the pyrrolo[1,2-a]pyrazine core.

  • Tetrazole Ring Closure : Sodium azide incorporation completes the tetrazole moiety.
    Methyl groups introduced at the aldehyde stage remain inert during these steps, ensuring positional fidelity.

Acid-Catalyzed Cyclization Dynamics

In Pictet-Spengler reactions, Brønsted acids (e.g., HCl) protonate the imine intermediate, promoting electrophilic aromatic substitution. Methyl groups on the pyrrole ring enhance electron density, accelerating cyclization rates. Subsequent Wittig reactions with phosphorus ylides extend conjugation, forming fused pyrazine rings.

Hydrogenation Selectivity and Catalyst Effects

Platinum catalysts preferentially reduce Schiff base C=N bonds over pyrrole double bonds due to electronic and steric factors. Kinetic studies reveal that methyl substituents at position 6 slightly hinder hydrogen adsorption, necessitating longer reaction times (6–8 hours) compared to non-methylated analogs.

Optimization and Yield Considerations

Solvent and Temperature Effects

ParameterMCRsCyclizationHydrogenation
Optimal Solvent MethanolEthanolMethanol
Temperature (°C) 258065–80
Yield Range (%) 50–7560–8040–55

Polar protic solvents enhance intermediate stabilization in MCRs and cyclization reactions, while hydrogenation benefits from low-boiling alcohols to facilitate catalyst recycling.

Substituent Compatibility

Methyl groups at position 6 are tolerated across all methods but may require adjusted stoichiometry. For example, in MCRs, equimolar ratios of methyl-substituted aldehydes and amines prevent side reactions.

Analytical Characterization of 6-Methyl Derivatives

Spectroscopic Validation

  • 1H NMR : Methyl protons resonate as singlets at δ 2.1–2.3 ppm, distinct from aromatic pyrrole signals (δ 5.5–6.4 ppm).

  • 13C NMR : The methyl carbon appears at δ 18–20 ppm, while the pyrazine carbons range from δ 120–140 ppm.

  • Mass Spectrometry : Molecular ion peaks ([M+H]+) at m/z 165 confirm the molecular formula C9H12N2.

X-ray Crystallography

Single-crystal analyses reveal planar pyrrole rings and chair-like conformations in the tetrahydropyrazine moiety. Methyl groups at position 6 induce minor steric distortions, reducing crystal symmetry .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: GS-4071 can undergo oxidation reactions, typically involving the conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can introduce various substituents into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of GS-4071 can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Chemistry: : GS-4071 is used as a reference compound in the development of new neuraminidase inhibitors. Its structure serves as a template for designing analogs with improved efficacy and reduced resistance.

Biology: : In biological research, GS-4071 is used to study the mechanisms of influenza virus replication and the role of neuraminidase in viral life cycles.

Medicine: : GS-4071 is crucial in the development of antiviral drugs. It is the active form of Oseltamivir, a widely used antiviral medication for the treatment and prevention of influenza.

Industry: : In the pharmaceutical industry, GS-4071 is used in the quality control and validation of Oseltamivir production processes .

Mechanism of Action

GS-4071 exerts its effects by inhibiting the neuraminidase enzyme on the surface of influenza viruses. This inhibition prevents the release of new viral particles from infected cells, thereby halting the spread of the virus within the host. The compound binds to the active site of neuraminidase, blocking its activity and leading to the accumulation of viral particles at the cell surface .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural and Functional Comparisons

Compound Substituent/Modification Key Activity/Property Reference
6-Methyl-1,2,3,4-THP-pyrazine 6-methyl HDAC6 inhibition (IC₅₀ = 33 nM)
1-Oxo-THP-pyrazine-8-carboxylic acid 1-oxo, 8-carboxylic acid Antimicrobial, antioxidant
1-(1H-Tetrazol-5-yl)-THP-pyrazine Tetrazole at 1-position Ugi-azide synthesis (yield: 31–78%)
AS-3201 (spirosuccinimide-fused) Spiro-pyrrolidine tetrone Aldose reductase inhibition (IC₅₀ < 10 nM)
Benzoimidazopyrrolopyrazines Fused benzoimidazole Solvent-controlled self-assembly
  • Substituent Position: The 6-methyl group in 6-Methyl-THP-pyrazine enhances HDAC6 selectivity compared to non-methylated derivatives, likely due to improved hydrophobic interactions in the enzyme’s channel . In contrast, 1-oxo-8-carboxylic acid derivatives exhibit broad-spectrum antimicrobial activity, attributed to the carboxylic acid’s polarity .

Table 3: Pharmacological Profiles

Compound Target/Activity Potency (IC₅₀ or MIC) Reference
6-Methyl-THP-pyrazine (And63) HDAC6 inhibition 33 nM (100-fold selective vs HDAC8)
AS-3201 Aldose reductase inhibition <10 nM (in vivo efficacy)
1-Oxo-THP-pyrazine-8-carboxamides Antimicrobial MIC = 2–16 µg/mL (vs S. aureus)
Hexahydro-pyrrolopyrazine-dione Antioxidant Significant ROS scavenging
  • Enzyme Inhibition: And63’s HDAC6 potency surpasses related scaffolds (e.g., tetrahydroimidazo[1,2-a]pyrazines), highlighting the methyl group’s role in isoform selectivity . AS-3201’s spirosuccinimide fusion confers nanomolar aldose reductase inhibition, a key mechanism for diabetic neuropathy .
  • Antimicrobial vs. Antioxidant : Carboxamide derivatives target bacterial membranes, while hexahydro-pyrrolopyrazine-diones mitigate oxidative stress via free radical neutralization .

Biological Activity

6-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H14N2
  • Molecular Weight : 178.25 g/mol
  • CAS Number : 878669-96-6
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies suggest that it may act as an inhibitor of specific ion channels and receptors involved in numerous pathophysiological processes.

Ion Channel Modulation

Recent research indicates that derivatives of tetrahydropyrrolo[1,2-a]pyrazine exhibit significant activity as inhibitors of transient receptor potential (TRP) channels, particularly TRPC5. These channels are implicated in renal injury and chronic kidney disease (CKD). In a study involving TRPC5 inhibitors based on the tetrahydropyrrolo scaffold, compounds demonstrated robust nephroprotective effects in vivo .

Antitumor Activity

Several studies have investigated the antitumor potential of tetrahydropyrrolo[1,2-a]pyrazine derivatives. For instance:

  • Case Study : A derivative was shown to inhibit cellular proliferation in various human cancer cell lines (HeLa and HCT116), demonstrating IC50 values in the micromolar range. This suggests a potential role in cancer therapeutics .

Neuroprotective Effects

The neuroprotective properties of tetrahydropyrrolo[1,2-a]pyrazine have also been explored:

  • Mechanism : It is hypothesized that these compounds may protect dopaminergic neurons from neurotoxic agents by modulating oxidative stress pathways and enhancing neurotrophic factor signaling.

Research Findings

StudyFindingsReference
TRPC5 InhibitionCompound demonstrated significant nephroprotective effects in a rat model of hypertension-induced renal injury.
Antitumor ActivityInhibitory effects on HeLa and HCT116 cells with IC50 values < 5 µM.
NeuroprotectionPotential to mitigate dopamine depletion in neurotoxic models.

Q & A

Q. What are the common synthetic routes for 6-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine?

A domino approach involving vinyl azides is frequently employed, where azides undergo cyclization to form the pyrrolo-pyrazine core. For example, Chen et al. (2010) demonstrated the use of vinyl azides and alkynes in a one-pot synthesis, achieving high yields under mild conditions. Ring-closing strategies using Grignard reagents (e.g., in THF at 0°C) are also effective for introducing methyl groups at specific positions .

Q. Which analytical techniques are critical for structural confirmation?

Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is essential for determining substitution patterns and stereochemistry. Gas chromatography-mass spectrometry (GC-MS) and high-resolution mass spectrometry (HRMS) validate molecular weight and purity. For crystalline derivatives, X-ray diffraction provides unambiguous structural data. NIST databases (e.g., hexahydropyrrolo-pyrazines) offer reference spectra for cross-validation .

Q. How can HPLC and TLC be optimized for purity assessment?

Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) effectively separates impurities. TLC using silica gel plates (hexane:ethyl acetate, 3:1) and UV visualization is a cost-effective preliminary method. Muszalska et al. (2005) emphasized adjusting mobile phase polarity based on compound hydrophobicity .

Advanced Research Questions

Q. How can enantioselective synthesis of the compound be achieved?

Asymmetric catalysis using chiral ligands (e.g., BINAP) with transition metals (e.g., Ru or Rh) enables enantioselective hydrogenation of intermediate imines. El-Sayed et al. (2019) reported >90% enantiomeric excess (ee) for related pyrrolo-pyrazine derivatives via dynamic kinetic resolution .

Q. What computational methods predict the compound’s reactivity in biological systems?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties and reaction pathways. Molecular docking (AutoDock Vina) identifies potential binding interactions with viral enzymes, as seen in studies on antiviral pyrrolo-pyridines .

Q. How do substituents influence hydrolytic stability under varying pH conditions?

Kinetic studies (e.g., Muszalska 2004) show that electron-withdrawing groups (e.g., -NO2) increase stability in acidic media, while electron-donating groups (e.g., -CH3) enhance resistance to basic hydrolysis. Accelerated stability testing (40°C/75% RH) over 12 weeks quantifies degradation pathways .

Q. What strategies resolve spectral data discrepancies between studies?

Cross-validate using multiple techniques (e.g., 2D NMR for ambiguous signals). Solvent effects (e.g., DMSO vs. CDCl3) on chemical shifts must be accounted for. Impurity profiling via LC-MS/MS identifies co-eluting contaminants that distort spectral interpretations .

Q. How are reaction conditions optimized for large-scale synthesis?

Design of Experiments (DoE) evaluates temperature, catalyst loading, and solvent effects. For example, THF as a solvent improves Grignard reagent compatibility, while microwave-assisted synthesis reduces reaction times. Process Analytical Technology (PAT) monitors real-time reaction progress .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Reactant of Route 2
6-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

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